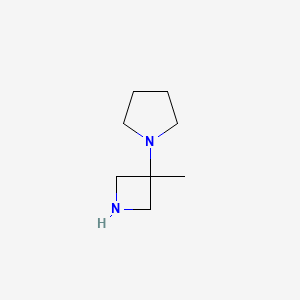

1-(3-Methylazetidin-3-yl)pyrrolidine

Description

Properties

CAS No. |

24083-67-8 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

1-(3-methylazetidin-3-yl)pyrrolidine |

InChI |

InChI=1S/C8H16N2/c1-8(6-9-7-8)10-4-2-3-5-10/h9H,2-7H2,1H3 |

InChI Key |

MPDKQILOHARMAH-UHFFFAOYSA-N |

SMILES |

CC1(CNC1)N2CCCC2 |

Canonical SMILES |

CC1(CNC1)N2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 1-(3-Methylazetidin-3-yl)pyrrolidine and selected analogs:

Key Observations:

- Ring Strain vs.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3b ) or aromatic systems (e.g., methylenedioxyphenyl in compound 5 ) enhance bioactivity but may reduce solubility.

- Lipophilicity: The unsaturated acyl chain in (E,E)-1-(2,4-dodecadienoyl)pyrrolidine increases lipophilicity, contrasting with the polar azetidine moiety.

Preparation Methods

Synthesis via Azetidine Derivative Intermediates

A key approach to preparing compounds like 1-(3-Methylazetidin-3-yl)pyrrolidine involves the synthesis of azetidine derivatives followed by nucleophilic substitution or cyclization with pyrrolidine moieties.

Hydrogenation and Salt Formation

A method described in a patent (WO2000063168A1) involves synthesizing 3-amino-azetidines, which are then subjected to hydrogenation in the presence of palladium hydroxide on carbon under controlled pressure and temperature (e.g., 40 psi H2, 60°C, 72 hours) to reduce intermediates. Subsequent treatment with hydrogen chloride gas in ethanol at 0°C followed by reflux yields hydrochloride salts of azetidine derivatives with good purity and yields (~73%). This method is adaptable to preparing substituted azetidines that can be further functionalized to incorporate pyrrolidine rings.Nucleophilic Displacement on Azetidine-3-yl Methanesulfonates

A single-step synthesis approach involves reacting 1-benzhydrylazetidin-3-yl methanesulfonate with secondary amines such as piperidine or pyrrolidine derivatives. The reaction proceeds in acetonitrile at elevated temperatures (80°C) with or without Hunig’s base, affording the desired azetidine-amine products in yields up to 72% after chromatographic purification. This method benefits from operational simplicity and stability of intermediates, allowing for the direct introduction of pyrrolidine substituents onto the azetidine ring.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation of azetidine | Pd(OH)2/C, H2 (40 psi), 60°C, 72h | ~73 | Formation of hydrochloride salt |

| Nucleophilic substitution | MeCN, 80°C, overnight | 33-72 | Improved yield with 2 equiv. amine, no base |

Reductive Cycloaddition Strategies for Pyrrolidine Formation

The pyrrolidine ring in this compound can be constructed via advanced catalytic cycloaddition methods:

Iridium-Catalyzed Reductive Generation of Azomethine Ylides

A state-of-the-art method involves the iridium-catalyzed hydrosilylation of tertiary amides or lactams bearing electron-withdrawing or trimethylsilyl groups. Using Vaska’s complex [IrCl(CO)(PPh3)2] at low catalyst loading (1 mol%) and tetramethyldisiloxane as reductant, azomethine ylides are generated in situ. These ylides undergo regio- and diastereoselective [3+2] dipolar cycloaddition with electron-deficient alkenes to yield functionalized pyrrolidines under mild conditions.This method allows late-stage functionalization and access to highly substituted pyrrolidines, including bicyclic systems relevant to this compound. The process avoids handling sensitive amines directly and offers stereochemical control through choice of dipolarophiles and chiral auxiliaries.

| Parameter | Details |

|---|---|

| Catalyst | Vaska’s complex [IrCl(CO)(PPh3)2] (1 mol%) |

| Reductant | Tetramethyldisiloxane (TMDS) |

| Substrates | Tertiary amides/lactams with EWGs or TMS groups |

| Reaction Type | [3+2] Dipolar cycloaddition |

| Outcome | Functionalized pyrrolidines, regio- and diastereoselective |

Bicyclic Pyrrolidine Derivative Synthesis via Cycloaddition and Reduction

Another synthetic route involves constructing bicyclic pyrrolidine derivatives through intramolecular cycloadditions and reductions starting from cyclic anhydrides and imide intermediates:

- Starting from tetrahydroisobenzofuran-1,3-dione, imide derivatives are formed by reaction with ethylamine or aniline. These intermediates are then reduced using lithium aluminum hydride in tetrahydrofuran to yield bicyclic pyrrolidine derivatives. Structural confirmation is achieved via NMR spectroscopy, indicating successful incorporation of amino functionalities and bicyclic frameworks.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of imide derivatives | Reaction with ethylamine/aniline | Imide intermediates (2,3) |

| Reduction | LiAlH4 in THF | Bicyclic pyrrolidine derivatives |

Summary Table of Preparation Methods

Research Findings and Notes

The iridium-catalyzed reductive cycloaddition method represents a modern, versatile approach enabling access to complex pyrrolidine derivatives, including those with azetidine substituents, under mild and selective conditions. This method is especially valuable for late-stage functionalization and stereochemical control.

The nucleophilic substitution on azetidine-3-yl methanesulfonates offers a practical and relatively high-yielding route to introduce pyrrolidine rings onto azetidine scaffolds, suitable for preparing this compound analogs.

Classical reduction of imide intermediates derived from cyclic anhydrides provides an alternative route to bicyclic pyrrolidines, complementing the more modern catalytic methods.

Hydrogenation and salt formation steps are crucial for purifying and stabilizing azetidine intermediates before further functionalization.

Q & A

Basic: What are the common synthetic routes for 1-(3-Methylazetidin-3-yl)pyrrolidine, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, the azetidine ring can be functionalized via Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄ with aryl halides) to introduce substituents, while the pyrrolidine moiety may be synthesized through ring-closing metathesis or reductive amination . Yield optimization requires precise control of reaction conditions:

- Temperature: Lower temperatures (0–25°C) reduce side reactions in nucleophilic substitutions.

- Catalysts: Pd-based catalysts improve regioselectivity in cross-couplings.

- Solvents: Polar aprotic solvents (e.g., THF, dioxane) enhance reaction rates .

Advanced: How can researchers optimize cross-coupling reactions to introduce substituents on the azetidine ring?

Methodological Answer:

Optimization involves:

- Catalyst Screening: Test Pd(PPh₃)₄, Buchwald-Hartwig catalysts, or Ni-based systems for electron-deficient substrates.

- Ligand Design: Bulky ligands (e.g., XPhos) improve steric control.

- Base Selection: Cs₂CO₃ or K₃PO₄ enhances reactivity in Suzuki-Miyaura couplings.

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .

Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., methyl group on azetidine at δ ~1.2 ppm).

- X-Ray Crystallography: SHELX or Mercury software refines crystal structures, resolving bond angles and torsional strain in the azetidine-pyrrolidine system .

- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 153.1) .

Advanced: How can researchers resolve contradictions in crystallographic data when polymorphs are observed?

Methodological Answer:

- Packing Similarity Analysis: Use Mercury’s Materials Module to compare unit cell parameters and intermolecular interactions across polymorphs.

- Hirshfeld Surface Analysis: Quantifies hydrogen bonding and van der Waals contacts to distinguish polymorphic forms.

- Dynamic DSC/TGA: Identifies thermal stability differences between polymorphs .

Basic: How does modifying the methyl group on the azetidine ring affect biological activity?

Methodological Answer:

The methyl group influences steric hindrance and electronic effects:

- Steric Effects: Bulky substituents reduce binding to flat aromatic pockets (e.g., enzyme active sites).

- Electronic Effects: Electron-donating groups (e.g., -CH₃) increase basicity of the azetidine nitrogen, altering receptor affinity .

Advanced: What in vitro assays are suitable for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization.

- Cell-Based Assays: Assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 model).

- SPR (Surface Plasmon Resonance): Quantifies binding kinetics to receptors .

Advanced: How should researchers address conflicting biological activity data between structurally similar analogs?

Methodological Answer:

- Meta-Analysis: Compare logP, pKa, and topological polar surface area (TPSA) to identify outliers.

- Molecular Dynamics (MD): Simulate ligand-receptor interactions to explain differential binding.

- Dose-Response Curves: Re-evaluate activity at varying concentrations (nM–μM range) .

Advanced: What are the trade-offs between one-pot and multi-step synthesis approaches for this compound?

Methodological Answer:

- One-Pot Synthesis: Reduces purification steps but risks intermediate decomposition (e.g., azetidine ring opening under acidic conditions).

- Multi-Step Synthesis: Higher purity (>95%) but lower overall yield due to cumulative losses. Use orthogonal protecting groups (e.g., Boc for amines) to mitigate side reactions .

Basic: What analytical techniques assess the purity of this compound?

Methodological Answer:

- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm).

- Chiral GC: Resolves enantiomers if asymmetric centers are present.

- Elemental Analysis: Confirms C, H, N content within ±0.3% of theoretical values .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger to model binding poses in protein active sites.

- QSAR Models: Train on datasets of pyrrolidine derivatives to predict IC₅₀ or logD.

- Free Energy Perturbation (FEP): Quantifies ΔΔG for substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.